molecular formula C15H28N2O B12467729 N'-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide CAS No. 4527-53-1

N'-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide

Cat. No.: B12467729
CAS No.: 4527-53-1
M. Wt: 252.40 g/mol
InChI Key: IXPBZVGSZNUZKM-UHFFFAOYSA-N
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Description

N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group attached to a cyclohexylidene ring, which is further linked to a methylbutanehydrazide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with 3-methylbutanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Halogens, electrophiles; reactions are carried out in the presence of catalysts or under UV light to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated or electrophile-substituted products.

Scientific Research Applications

N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide can be compared with other similar compounds, such as:

    N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety.

    (4-tert-butylcyclohexylidene)methyl(4-methoxystyryl)sulfide: Contains a methoxystyryl sulfide group instead of the methylbutanehydrazide moiety.

The uniqueness of N’-(4-tert-butylcyclohexylidene)-3-methylbutanehydrazide lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties to the compound.

Properties

CAS No.

4527-53-1

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-3-methylbutanamide

InChI

InChI=1S/C15H28N2O/c1-11(2)10-14(18)17-16-13-8-6-12(7-9-13)15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18)

InChI Key

IXPBZVGSZNUZKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NN=C1CCC(CC1)C(C)(C)C

Origin of Product

United States

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